The synthesis of gp100 (45-59) can be achieved through solid-phase peptide synthesis techniques, specifically using fluorenylmethoxycarbonyl chemistry. This method allows for the sequential addition of amino acids to create the desired peptide chain. The resulting peptides can be purified using high-performance liquid chromatography to ensure high purity levels necessary for immunological studies . Additionally, modifications such as palmitoylation can enhance the peptide's immunogenicity by improving its presentation on antigen-presenting cells .
The molecular structure of gp100 (45-59) consists of a linear chain of amino acids that folds into a specific conformation critical for its interaction with major histocompatibility complex class II molecules. The crystal structure of the complex formed between the gp100 (45-59) peptide and HLA-DR4 has been elucidated, revealing key interactions that stabilize the peptide-MHC complex. These interactions are essential for effective T cell receptor recognition .
Gp100 (45-59) undergoes several biochemical reactions within the immune system. Upon internalization by antigen-presenting cells, it is processed into smaller fragments through proteolytic cleavage in endosomal compartments. These fragments are then loaded onto major histocompatibility complex class II molecules and presented on the cell surface to CD4+ T cells. This process involves several enzymatic reactions and molecular interactions that facilitate efficient antigen presentation .
The mechanism of action for gp100 (45-59) involves its presentation on major histocompatibility complex class II molecules on antigen-presenting cells. Once presented, specific CD4+ T cells recognize the peptide-MHC complex through their T cell receptors, leading to T cell activation, proliferation, and differentiation into effector T cells capable of targeting melanoma cells. This process is crucial for eliciting an adaptive immune response against tumors expressing gp100 .
Gp100 (45-59) exhibits several notable physical and chemical properties:
Gp100 (45-59) has significant applications in cancer immunotherapy, particularly in developing melanoma vaccines aimed at enhancing T cell responses against tumor cells expressing this antigen. It serves as a model for studying neoantigens and their role in eliciting immune responses against tumors. Its use in clinical trials has shown promise in improving patient outcomes through personalized vaccine strategies targeting specific tumor-associated antigens .
The gp10044-59 peptide (sequence: WNRQLYPEWTEAQRLD) exhibits preferential binding to the HLA-DRB10401 allele, the most prevalent MHC class II molecule in melanoma patients. Epidemiologic studies indicate that approximately 60-70% of metastatic melanoma patients express this HLA serotype, establishing its clinical relevance for immunotherapy design [1] [6]. Biochemical analyses reveal intermediate binding affinity (IC50 = 627 nM) between gp10044-59 and HLA-DRB10401, positioning it within the range amenable to immunogenic responses but suboptimal for robust vaccine efficacy [2] [3].
Transgenic mouse models expressing chimeric HLA-DR4-IE molecules (human peptide-binding domains with murine membrane-proximal domains) demonstrate efficient CD4+ T-cell priming against gp10044-59. These T-cells recognize HLA-DRB10401+ human melanoma cells, confirming endogenous antigen processing and presentation [1] [4]. Structural studies identify the peptide's P1 anchor residue (Leu48) as critical for engagement with the hydrophobic P1 pocket of HLA-DRB10401, while P4 (Glu51), P6 (Thr53), and P9 (Gln56) contribute auxiliary stabilization through electrostatic and hydrogen-bonding interactions [2] [3].
Table 1: HLA-DRB10401 Prevalence in Melanoma Populations*
HLA Allele | Population Frequency (%) | Relevance to gp10044-59 |
---|---|---|
HLA-DRB1*0401 | 60-70% | Primary restriction element |
HLA-DRB1*1501 | 20-25% | No significant binding |
HLA-DRB1*0301 | 15-20% | No significant binding |
Computational modeling of gp10044-59 interaction with HLA-DRB1*0401 employs anchor-restrained protocols to balance accuracy with conformational sampling efficiency. The PANDORA pipeline exemplifies this approach, leveraging structural templates and anchor residue constraints to generate models with median Cα root-mean-square deviation (RMSD) values of 0.70 Å compared to crystallographic structures [5]. This methodology outperforms generic protein-folders like AlphaFold2 in both speed and accuracy for pMHC modeling due to its incorporation of immunological domain knowledge (e.g., P1/P4/P6/P9 anchor priorities) [5].
Simulations consistently predict a polyproline type II helical conformation for the bound peptide, with residues 48–56 embedded within the MHC groove. Key observations include:
Table 2: Performance Metrics of pMHC Docking Tools for gp10044-59
Software | Methodology | RMSD (Å) | Computational Time | Anchor Handling |
---|---|---|---|---|
PANDORA | Template-based + restraints | 0.70 | Minutes | Explicit positional |
pDOCK | Grid-biased Monte Carlo | 0.56 | Minutes | Flanking residue inclusion |
APE-Gen | Iterative energy minimization | 1.20 | Hours | Terminal anchors |
AlphaFold2 | Deep learning MSA | 2.10 | Days | Implicit |
Structure-guided design of altered peptide ligands (APLs) focuses on enhancing HLA-DRB1*0401 binding through substitutions at primary anchor positions. X-ray crystallography of the native gp10044-59-HLA-DR4 complex (resolution: 2.0 Å) identified suboptimal interactions at P1 (Leu48) and P9 (Gln56), prompting rational mutagenesis [2] [3]:
Despite improved MHC binding, APLs exhibit heterogeneous immunogenicity in patient-derived T-cells. Ex vivo assays using CD4+ T-cells from HLA-DRB1*0401+ melanoma patients reveal divergent preferences:
This heterogeneity reflects diverse TCR usage against the native epitope, complicating universal APL vaccine design. Structural dynamics simulations suggest that even conservative anchor substitutions (e.g., E51A) induce subtle backbone shifts (0.3–1.2 Å) at TCR-facing positions, sufficient to disrupt T-cell recognition in certain clones [2] [3].
Table 3: Anchor-Modified gp10044-59 APLs and Binding Affinities
APL Variant | Substitution Position | Amino Acid Change | IC50 (nM) | Binding Improvement |
---|---|---|---|---|
WT | - | - | 627 | Baseline |
L48F | P1 | Leu→Phe | 280 | 2.2-fold |
E51A | P4 | Glu→Ala | 199 | 3.2-fold |
E51Q | P4 | Glu→Gln | 200 | 3.1-fold |
E54L | P7 | Glu→Leu | 65 | 9.6-fold |
E54T | P7 | Glu→Thr | 104 | 6.0-fold |
Q56A | P9 | Gln→Ala | 276 | 2.3-fold |
Q56I | P9 | Gln→Ile | 926 | 0.7-fold |
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